

Lenvatinib-d5: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Lenvatinib-d5

Cat. No.: B12428644

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This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with **Lenvatinib-d5**. The document outlines suppliers, purity specifications, and detailed experimental protocols.

Lenvatinib-d5 Suppliers and Purity Specifications

Lenvatinib-d5, the deuterated form of the multi-targeted tyrosine kinase inhibitor Lenvatinib, is available from several reputable suppliers of research chemicals and analytical standards. While the exact purity of a specific lot is detailed in the Certificate of Analysis (CoA) provided with the product, the following table summarizes the typical purity specifications offered by various suppliers.

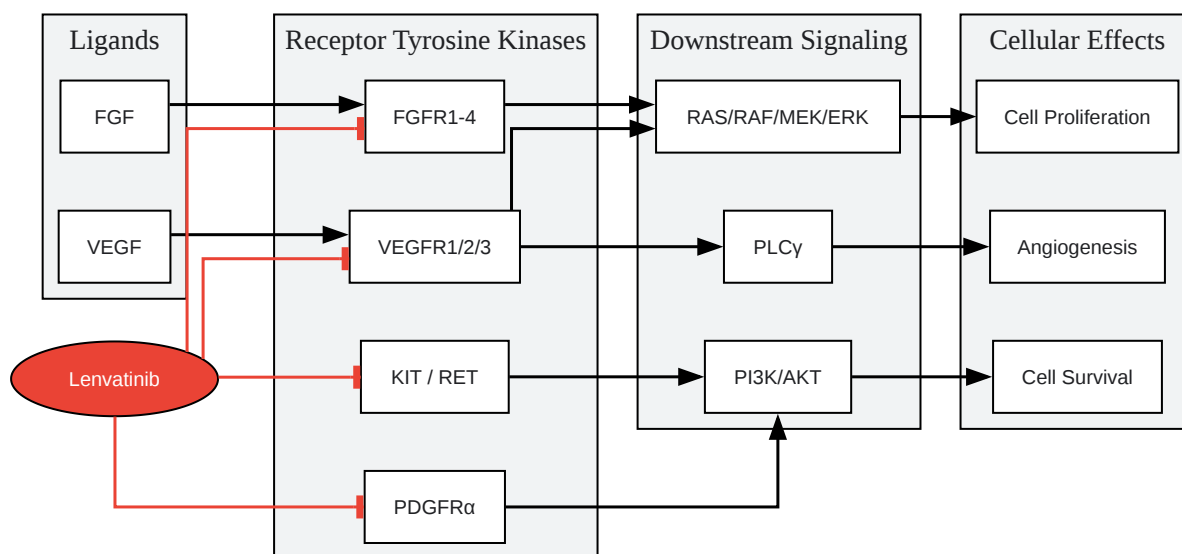
Supplier	Stated Purity	Additional Information
Simson Pharma Limited	High Quality	Accompanied by Certificate of Analysis.[1]
MedChemExpress	≥98.0% (or refer to CoA)	Deuterated Lenvatinib (E7080-d5).[2]
LGC Standards	High Quality	Certificate of Analysis provided with purchase.[3]
Clearsynth	High Purity	Accompanied by Certificate of Analysis.[4]
PI & PI Biotech Inc.	High Purity	Research and development for drug standards.[5]

Note: It is imperative for researchers to obtain the lot-specific Certificate of Analysis from the supplier for precise purity data and any identified impurities.

Mechanism of Action and Signaling Pathways

Lenvatinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) implicated in pathogenic angiogenesis, tumor growth, and cancer progression. Its primary targets include Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), Fibroblast Growth Factor (FGF) receptors (FGFR1, FGFR2, FGFR3, and FGFR4), the Platelet-Derived Growth Factor Receptor alpha (PDGFR α), as well as KIT and RET proto-oncogenes.

By binding to the ATP-binding site of these kinases, Lenvatinib effectively blocks the downstream signaling cascades that promote cell proliferation, migration, and the formation of new blood vessels.



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Lenvatinib's inhibitory action on key signaling pathways.

Experimental Protocols

In Vitro VEGFR2 Kinase Activity Assay

This protocol is adapted from commercially available kinase assay kits and is designed to measure the inhibitory activity of **Lenvatinib-d5** on VEGFR2 kinase.

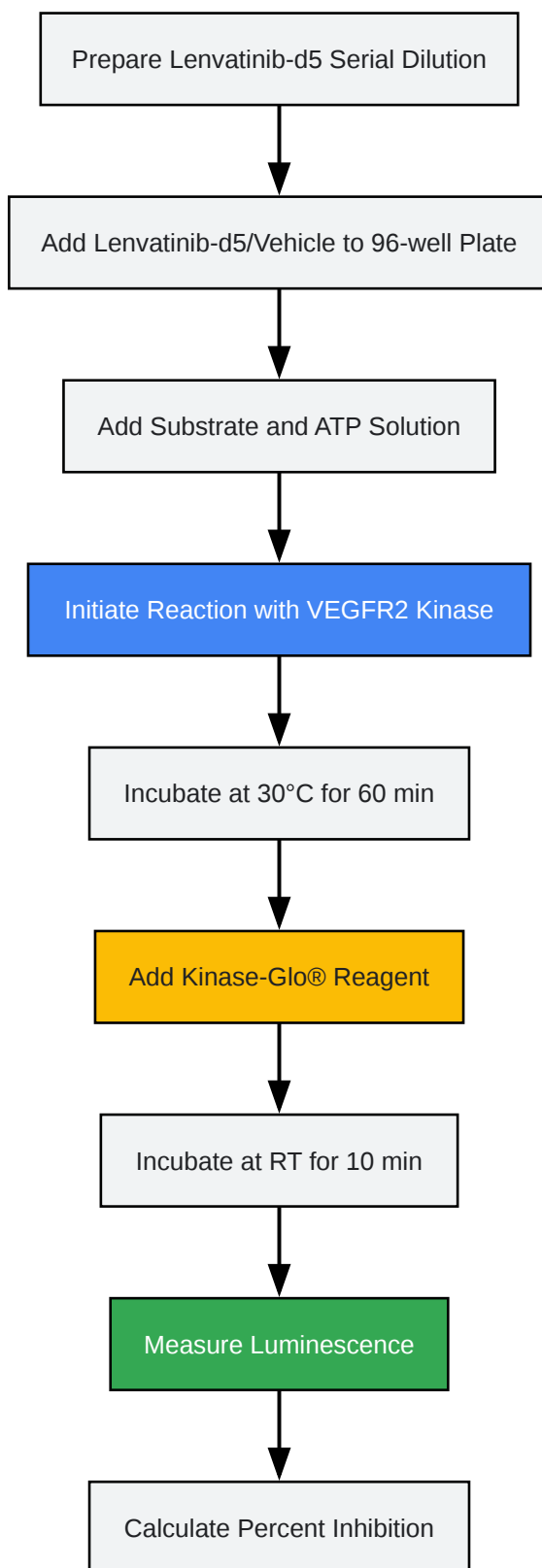
Materials:

- Recombinant human VEGFR2 kinase
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
- ATP
- Poly (Glu, Tyr) 4:1 peptide substrate
- **Lenvatinib-d5** dissolved in DMSO

- Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
- White, opaque 96-well plates

Procedure:

- Prepare a serial dilution of **Lenvatinib-d5** in kinase buffer. The final DMSO concentration should not exceed 1%.
- In a 96-well plate, add 5 µL of the diluted **Lenvatinib-d5** or vehicle (DMSO) control.
- Add 20 µL of a solution containing the peptide substrate and ATP in kinase buffer.
- To initiate the reaction, add 25 µL of diluted VEGFR2 kinase to each well.
- Incubate the plate at 30°C for 60 minutes.
- After incubation, add 50 µL of Kinase-Glo® reagent to each well.
- Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition relative to the vehicle control.



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Workflow for the in vitro VEGFR2 kinase activity assay.

Cell-Based Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of **Lenvatinib-d5** on a cancer cell line, such as the hepatocellular carcinoma cell line HepG2.

Materials:

- HepG2 cells (or other relevant cancer cell line)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **Lenvatinib-d5** dissolved in DMSO
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
- Sterile, clear-bottom 96-well plates

Procedure:

- Seed HepG2 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
- Prepare a serial dilution of **Lenvatinib-d5** in complete cell culture medium.
- Remove the existing medium from the cells and replace it with the medium containing the various concentrations of **Lenvatinib-d5** or a vehicle control.
- Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- After the incubation period, allow the plate to equilibrate to room temperature.
- Add 100 µL of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.

- Determine the IC₅₀ value by plotting the percent viability against the log of the **Lenvatinib-d5** concentration.[6][7][8]

Conclusion

This technical guide provides a foundational understanding of **Lenvatinib-d5** for research and development purposes. The information on suppliers, purity, mechanism of action, and detailed experimental protocols is intended to facilitate the effective use of this compound in preclinical studies. Researchers should always refer to the supplier's Certificate of Analysis for lot-specific data and adhere to best laboratory practices when conducting the described experiments.

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